molecular formula C15H20F3N3O2S B6959167 N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide

Cat. No.: B6959167
M. Wt: 363.4 g/mol
InChI Key: NWJNMDKJOJGHQZ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group, a thiophene ring, and a dimethylamino group

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2S/c1-21(2)11(9-5-6-24-8-9)7-19-13(22)10-3-4-12(15(16,17)18)20-14(10)23/h5-6,8,10-12H,3-4,7H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJNMDKJOJGHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCC(NC1=O)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and attachment of the thiophene and dimethylamino groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Thiophene and Dimethylamino Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like thiophene-2-carboxylic acid and dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(methyl)piperidine-3-carboxamide
  • N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(ethyl)piperidine-3-carboxamide

Uniqueness

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

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